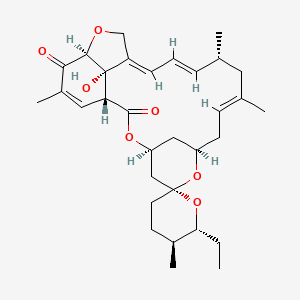
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-
概要
説明
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- is a member of the milbemycin family, which are macrocyclic lactones. These compounds are known for their potent anthelmintic and insecticidal properties. Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- is particularly notable for its efficacy in controlling parasitic infections in animals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the macrocyclic lactone ring: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Specific functional groups are introduced through selective reactions such as oxidation, reduction, and substitution.
Purification: The final product is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- often involves fermentation processes using specific strains of Streptomyces bacteria. These bacteria naturally produce milbemycins, which are then extracted and purified to obtain the desired compound.
化学反応の分析
Types of Reactions
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic lactones and their reactivity.
Biology: Investigated for its effects on various biological systems, particularly its anthelmintic properties.
Medicine: Explored for its potential in treating parasitic infections in animals and humans.
Industry: Utilized in the development of insecticides and anthelmintic drugs.
作用機序
The mechanism of action of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound’s selectivity for parasite channels over mammalian channels contributes to its efficacy and safety.
類似化合物との比較
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- can be compared to other milbemycins and macrocyclic lactones, such as:
Avermectins: Another class of macrocyclic lactones with similar anthelmintic properties.
Ivermectin: A well-known avermectin used to treat parasitic infections.
Selamectin: Another milbemycin derivative used in veterinary medicine.
The uniqueness of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- lies in its specific structural features and its potent activity against a broad spectrum of parasites.
特性
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20S,24S)-6'-ethyl-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-27,29,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQXUKNLJUJRF-YRXAXKISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)\C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86691-97-6 | |
| Record name | Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086691976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















